Ibogaine (12-methoxyibogamine) is a naturally occurring indole alkaloid extracted from the root bark of the Tabernanthe iboga shrub, native to West Central Africa. [, , , , , ] Indigenous cultures have used ibogaine for centuries in spiritual and healing ceremonies. [, ] In the realm of scientific research, ibogaine has garnered significant attention for its purported anti-addictive and antidepressant properties. [, , , , , , , ]
Future Directions
Developing safer analogs of ibogaine with reduced neurotoxicity and cardiotoxicity, such as 18-methoxycoronaridine (18-MC). [, , ]
Investigating the potential of ibogaine as a therapeutic tool for treating conditions beyond addiction, such as post-traumatic stress disorder and traumatic brain injury. []
Exploring the role of CYP2D6 genotyping and individualized dosing strategies to minimize adverse effects and enhance therapeutic outcomes. [, , ]
Related Compounds
Noribogaine
Compound Description: Noribogaine (12-hydroxyibogamine) is the primary active metabolite of ibogaine, formed through O-demethylation by the cytochrome P450 enzyme CYP2D6. [] Noribogaine possesses a similar anti-addictive profile to ibogaine in rodent models, showing efficacy in reducing self-administration of and relapse to alcohol, morphine, and cocaine. [, , ] Unlike ibogaine, noribogaine does not induce tremors or cause significant cerebellar damage. [] Noribogaine exhibits a longer half-life than ibogaine and persists in the bloodstream for a longer duration. [, ] This prolonged presence contributes to the long-lasting effects of ibogaine, even after the parent compound is eliminated from the body. [] Noribogaine displays high brain uptake and crosses the blood-brain barrier effectively. [, ] It acts as a full agonist at the mu-opioid receptor, which may explain ibogaine's ability to alleviate opioid withdrawal symptoms and reduce opioid self-administration. [, ] It is also a moderately potent antagonist of the mu-opioid receptor G-protein and β-arrestin signaling pathways. [] At the kappa-opioid receptor, noribogaine acts as a partial agonist for the G-protein pathway and a biased agonist with weak activity at the β-arrestin pathway. []
18-Methoxycoronaridine (18-MC)
Compound Description: 18-Methoxycoronaridine (18-MC) is a synthetic congener of ibogaine, designed to retain its anti-addictive properties while minimizing toxicity. [, ] 18-MC demonstrates efficacy in reducing morphine, cocaine, ethanol, and nicotine self-administration in rats, similar to ibogaine. [, ] Unlike ibogaine, 18-MC does not appear to affect responding for non-drug reinforcers like water, suggesting a more selective impact on drug-seeking behavior. [] 18-MC does not produce tremors or cerebellar damage, even at high doses, making it potentially safer than ibogaine. [] While both compounds decrease extracellular dopamine levels in the nucleus accumbens, they differ in their effects on serotonin levels. [] 18-MC has a lower affinity for NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter compared to ibogaine. []
Morphine
Compound Description: Morphine is a potent opioid analgesic and a commonly abused drug. [, ] Ibogaine and noribogaine have been shown to reduce morphine self-administration in rats. [, , ] Pre-treatment with ibogaine blocks morphine-induced dopamine release and locomotor hyperactivity. [, ] Noribogaine, but not ibogaine, enhances the antinociceptive effects of morphine in mice. [] This suggests complex interactions between these compounds and the mu-opioid receptor system.
Ethanol
Compound Description: Ethanol (alcohol) is a widely abused substance with significant health and social consequences. [, , ] Studies have shown that both ibogaine and its metabolite, noribogaine, can reduce ethanol self-administration in rats. [, , ] This effect appears to be mediated, at least in part, by upregulation of glial cell line-derived neurotrophic factor (GDNF) expression in the ventral tegmental area (VTA) of the brain. [, ]
Nicotine
Compound Description: Nicotine is a highly addictive alkaloid found in tobacco, contributing to the widespread prevalence of smoking. [, ] Both ibogaine and its synthetic analog, 18-MC, have been shown to decrease nicotine self-administration in rats. [, ] Ibogaine pre-treatment can block nicotine-induced dopamine release in the nucleus accumbens, suggesting an interaction with the brain's reward pathway. []
Source and Classification
Ibogaine is classified as an indole alkaloid. The primary source is the root of Tabernanthe iboga, which has been used traditionally in African spiritual practices. The compound can also be synthesized in laboratories through various chemical methods, enabling its study and potential medical applications.
Synthesis Analysis
Methods and Technical Details
The synthesis of ibogaine has evolved significantly since its first total synthesis by G. Büchi in 1966. Modern synthetic routes typically involve multi-step processes that utilize various chemical reactions:
Starting Materials: Recent syntheses often begin with derivatives of tryptamine or related compounds.
Key Reactions:
Palladium-Catalyzed Reactions: For instance, one method involves using palladium acetate to facilitate the formation of indole structures from simpler precursors.
Enantioselective Synthesis: A notable approach includes gold-catalyzed oxidation followed by cyclization and rearrangement processes to achieve specific stereochemistry.
Semi-Synthetic Methods: Ibogaine can also be derived from voacangine through demethoxycarbonylation, which offers a more straightforward pathway for obtaining the compound.
Molecular Structure Analysis
Structure and Data
Ibogaine's molecular formula is C20H26N2, with a molecular weight of 314.44 g/mol. The structure features a pentacyclic framework that includes an indole moiety, which is crucial for its biological activity. The stereochemistry at certain positions within the molecule contributes to its pharmacological effects.
Chemical Reactions Analysis
Reactions and Technical Details
Ibogaine participates in various chemical reactions that are essential for its synthesis and modification:
Oxidation Reactions: These are critical for converting precursors into ibogaine or its analogs.
Cycloaddition Reactions: Such reactions help form the complex ring structures inherent to ibogaine’s architecture.
Reduction and Rearrangement: These processes are often necessary to achieve the desired functional groups and stereochemistry in synthesized compounds.
Mechanism of Action
Process and Data
Ibogaine's mechanism of action is complex, involving multiple neurotransmitter systems:
Opioid Receptors: Ibogaine has been shown to interact with opioid receptors, potentially reducing withdrawal symptoms in opioid-dependent individuals.
Serotonin Receptors: It also acts on serotonin receptors, which may contribute to its psychoactive effects and mood modulation.
Glutamate Systems: Research indicates that ibogaine influences glutamate signaling pathways, which are crucial for learning and memory processes associated with addiction.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Ibogaine typically appears as a white crystalline powder when purified.
Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
Chemical Properties
Stability: Ibogaine is relatively stable under standard laboratory conditions but may degrade when exposed to light or moisture.
Melting Point: The melting point of ibogaine hydrochloride is approximately 180 °C.
Applications
Scientific Uses
Ibogaine has garnered interest in several scientific domains:
Addiction Treatment: It has shown promise in clinical settings for treating opioid addiction and reducing cravings for other substances like cocaine and alcohol.
Psychoactive Research: Studies continue to explore its psychoactive properties, including potential applications in psychotherapy for trauma and depression.
Neuropharmacology: Ongoing research aims to elucidate its mechanisms at the molecular level, contributing to a better understanding of addiction biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2,2-Dibromo-2-cyanoacetamide, also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), can be synthesized by reacting sodium bromide and cyanoacetamide. Its crystals are monoclinic and belong to the space group P21/n. 2, 2-Dibromo-2-cyanoacetamide, also known as 2, 2-dibromo-3-nitrilopropionamide or 2-cyano-2, 2-dibromo-acetamide, belongs to the class of organic compounds known as primary carboxylic acid amides. Primary carboxylic acid amides are compounds comprising primary carboxylic acid amide functional group, with the general structure RC(=O)NH2. 2, 2-Dibromo-2-cyanoacetamide exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor.